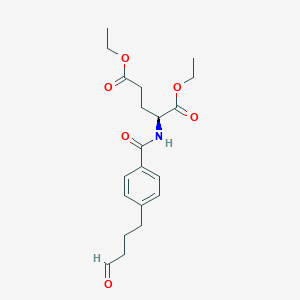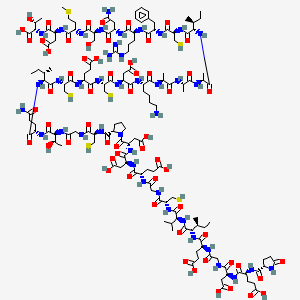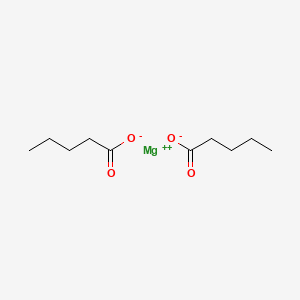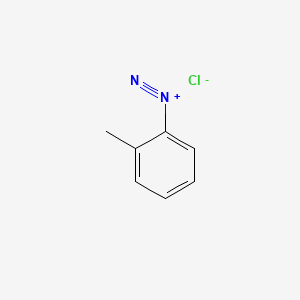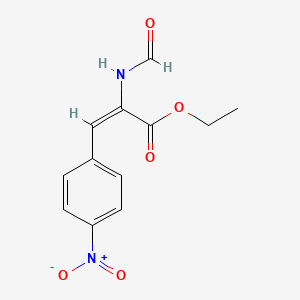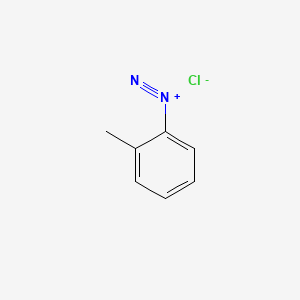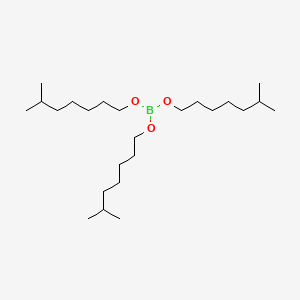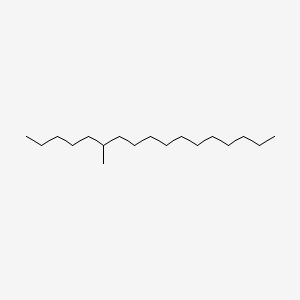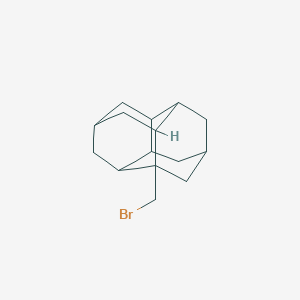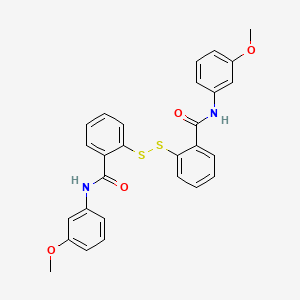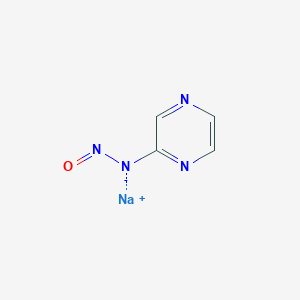
1,10-Decanediol dinitrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,10-Decanediol dinitrate is an organic compound derived from 1,10-decanediol It is a nitrate ester, characterized by the presence of two nitrate groups attached to the terminal hydroxyl groups of the decanediol molecule
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,10-Decanediol dinitrate can be synthesized through the nitration of 1,10-decanediol. The process typically involves the reaction of 1,10-decanediol with a nitrating agent such as nitric acid or a mixture of nitric acid and sulfuric acid. The reaction is carried out under controlled conditions to ensure the selective formation of the dinitrate ester.
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves the careful handling of nitrating agents and the use of reactors designed to manage the exothermic nature of the nitration reaction. The product is then purified through distillation or recrystallization to achieve the desired purity.
Análisis De Reacciones Químicas
Types of Reactions
1,10-Decanediol dinitrate undergoes various chemical reactions, including:
Oxidation: The nitrate groups can be oxidized to form nitro compounds.
Reduction: The nitrate groups can be reduced to form the corresponding amines.
Substitution: The nitrate groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of nitro compounds.
Reduction: Formation of amines.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
1,10-Decanediol dinitrate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other compounds.
Biology: Investigated for its potential biological activity and effects on cellular processes.
Medicine: Explored for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the production of materials with specific properties, such as plasticizers and stabilizers.
Mecanismo De Acción
The mechanism of action of 1,10-decanediol dinitrate involves the release of nitric oxide (NO) upon decomposition. Nitric oxide is a signaling molecule that plays a crucial role in various physiological processes, including vasodilation and neurotransmission. The compound’s effects are mediated through the activation of guanylate cyclase and the subsequent increase in cyclic guanosine monophosphate (cGMP) levels.
Comparación Con Compuestos Similares
Similar Compounds
- 1,6-Hexanediol dinitrate
- 1,8-Octanediol dinitrate
- 1,9-Nonanediol dinitrate
Comparison
1,10-Decanediol dinitrate is unique due to its longer carbon chain compared to similar compounds like 1,6-hexanediol dinitrate and 1,8-octanediol dinitrate
Propiedades
Número CAS |
3457-97-4 |
|---|---|
Fórmula molecular |
C10H22N2O6+2 |
Peso molecular |
266.29 g/mol |
Nombre IUPAC |
hydroxy-[10-[hydroxy(oxo)azaniumyl]oxydecoxy]-oxoazanium |
InChI |
InChI=1S/C10H22N2O6/c13-11(14)17-9-7-5-3-1-2-4-6-8-10-18-12(15)16/h1-10H2,(H,13,14)(H,15,16)/q+2 |
Clave InChI |
KXIQQWZHBDIURO-UHFFFAOYSA-N |
SMILES canónico |
C(CCCCCO[N+](=O)O)CCCCO[N+](=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


